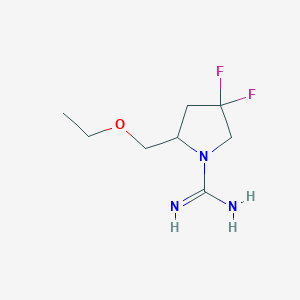

6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Overview

Description

The compound “6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione” is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . Pyrimidine derivatives have been found in a wide range of applications, from pharmaceuticals to materials science .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidine derivatives are often synthesized from 2-aminobenzoic acid derivatives . The process typically involves coupling the acid derivative with an appropriate acid chloride, followed by cyclization .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . This would provide information about the number and type of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis

Pyrimidine derivatives are known to undergo a variety of chemical reactions. For example, the 2-methyl group in substituted 4(3H)-quinazolinone (a type of pyrimidine derivative) is reactive and can condense with aldehydes to give corresponding 2-styryl derivatives .Scientific Research Applications

Multicomponent Synthesis and Structural Analysis

A study by Barakat et al. (2016) described the synthesis of a related compound, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, through Aldol–Michael addition reactions. This compound's molecular structure was confirmed using spectroscopic methods and X-ray crystallography, illustrating a method for creating complex molecules with potential for further application in various scientific fields Barakat et al., 2016.

Reaction Pathway Exploration

Kataev et al. (2018) explored the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane, leading to the synthesis of 6-methyl-N-thietan-3-ylpyrimidine-2,4(1H,3H)-dione. This work demonstrated the formation of N3-thietanyl derivative over the N1-isomer, providing insights into the stability and reaction mechanisms of pyrimidine derivatives Kataev et al., 2018.

Synthesis and Properties of Pyrimidine Derivatives

Research on the synthesis of thietanyl-substituted pyrimidine-2,4(1H,3H)-diones by Kataev et al. (2013) demonstrated the alkylation of pyrimidine rings with 2-chloromethylthiirane. The study provided valuable information on the structural and potentially reactive properties of these compounds, paving the way for further applications in material science and pharmacology Kataev et al., 2013.

Hypotensive Activity and Molecular Interactions

An investigation into the hypotensive activity of pyrimidine-2,4(1H,3H)-dione derivatives containing thietane rings by Kataev et al. (2014) identified compounds with pronounced, prolonged, and dose-dependent effects. This study highlights the therapeutic potential of these derivatives, contributing to the search for new hypotensive agents Kataev et al., 2014.

Advanced Synthesis Techniques

Research by Prior et al. (2014) involved the synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones and related compounds, demonstrating advanced techniques for constructing complex molecules. The study showcases methods for creating compounds with potential applications in fluorescence probes and tracing biological pathways Prior et al., 2014.

Mechanism of Action

Target of Action

The primary targets of 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

This compound interacts with its targets by inhibiting their expression and activities . This results in a reduction of inflammation, as these mediators are key players in the inflammatory response .

Biochemical Pathways

The affected pathways are those involved in the inflammatory response. By inhibiting the expression and activities of key inflammatory mediators, this compound disrupts these pathways, leading to a reduction in inflammation .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the levels of key inflammatory mediators . This leads to a decrease in inflammation, as these mediators are responsible for promoting the inflammatory response .

properties

IUPAC Name |

6-(cycloheptylamino)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-15-11(16)8-10(14-12(15)17)13-9-6-4-2-3-5-7-9/h8-9,13H,2-7H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFUPCCRJOLWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)NC2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478223.png)

![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B1478224.png)

![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B1478229.png)

![(2-Azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1478234.png)